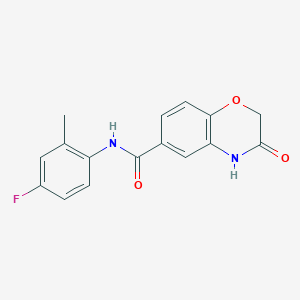![molecular formula C21H20ClN3O3 B7680454 4-chloro-N-[3-(cyclopropylcarbamoyl)phenyl]-3-(2-oxopyrrolidin-1-yl)benzamide](/img/structure/B7680454.png)
4-chloro-N-[3-(cyclopropylcarbamoyl)phenyl]-3-(2-oxopyrrolidin-1-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-chloro-N-[3-(cyclopropylcarbamoyl)phenyl]-3-(2-oxopyrrolidin-1-yl)benzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known by its chemical formula, C21H21ClN2O3, and is commonly referred to as CC-115.
作用机制
CC-115 works by inhibiting the activity of two proteins known as mTOR and PI3K. These proteins are involved in a variety of cellular processes, including cell growth, proliferation, and survival. By inhibiting these proteins, CC-115 can lead to the suppression of tumor growth, the modulation of immune cell activity, and the inhibition of neurodegenerative processes.
Biochemical and Physiological Effects:
CC-115 has been shown to have a variety of biochemical and physiological effects, including the suppression of tumor growth, the modulation of immune cell activity, and the inhibition of neurodegenerative processes. Additionally, CC-115 has been shown to have a favorable toxicity profile, with minimal adverse effects observed in preclinical studies.
实验室实验的优点和局限性
One advantage of using CC-115 in lab experiments is its specificity for mTOR and PI3K inhibition, which allows for targeted inhibition of these proteins without affecting other cellular processes. Additionally, CC-115 has a favorable toxicity profile, which allows for higher dosages to be used in experiments without causing adverse effects.
One limitation of using CC-115 in lab experiments is its limited solubility in water, which can make dosing and administration more challenging. Additionally, CC-115 has a relatively short half-life, which can limit its effectiveness in certain experimental settings.
未来方向
There are several potential future directions for research on CC-115. One area of focus could be on developing more effective formulations of CC-115 that improve its solubility and half-life. Additionally, further research could be done to explore the potential applications of CC-115 in other areas of scientific research, such as cardiovascular disease and metabolic disorders. Finally, clinical trials could be conducted to evaluate the safety and efficacy of CC-115 in humans for the treatment of various diseases.
合成方法
The synthesis of CC-115 involves the reaction of 4-chloro-3-nitrobenzoic acid with cyclopropylamine to produce 4-chloro-3-(cyclopropylamino)benzoic acid. This intermediate is then reacted with 3-(2-oxopyrrolidin-1-yl)aniline to produce CC-115.
科学研究应用
CC-115 has been shown to have potential applications in a variety of scientific research areas, including cancer research, immunology, and neuroscience. In cancer research, CC-115 has been shown to inhibit the activity of a protein known as mTOR, which is often overactive in cancer cells. This inhibition can lead to the suppression of tumor growth and proliferation.
In immunology, CC-115 has been shown to modulate the activity of immune cells known as macrophages, which play a critical role in the immune response. This modulation can lead to the suppression of inflammation and the promotion of tissue repair.
In neuroscience, CC-115 has been shown to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's disease. This is due to its ability to inhibit the activity of a protein known as tau, which is often overactive in the brains of individuals with Alzheimer's disease.
属性
IUPAC Name |
4-chloro-N-[3-(cyclopropylcarbamoyl)phenyl]-3-(2-oxopyrrolidin-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O3/c22-17-9-6-14(12-18(17)25-10-2-5-19(25)26)21(28)24-16-4-1-3-13(11-16)20(27)23-15-7-8-15/h1,3-4,6,9,11-12,15H,2,5,7-8,10H2,(H,23,27)(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUERWGKAXJWUGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=C(C=CC(=C2)C(=O)NC3=CC=CC(=C3)C(=O)NC4CC4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(4-amino-6-methylpyrimidin-2-yl)sulfanyl-N-[(4-chlorophenyl)methyl]propanamide](/img/structure/B7680389.png)
![N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-2-(1-methylidene-3-oxoisoindol-2-yl)acetamide](/img/structure/B7680393.png)
![2-chloro-6-fluoro-N-[[5-(2-methyl-1,3-thiazol-4-yl)thiophen-2-yl]methyl]benzamide](/img/structure/B7680394.png)
![4-butoxy-N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]benzamide](/img/structure/B7680400.png)
![1-[4-[(4-Bromo-2,5-dimethoxyphenyl)methyl]piperazin-1-yl]-2-methylpropan-1-one](/img/structure/B7680410.png)

![4-chloro-N-methyl-N-[1-[4-(1,2,4-triazol-1-yl)phenyl]ethyl]benzamide](/img/structure/B7680421.png)
![2-[4-(2-chlorobenzoyl)piperazin-1-yl]-1-(2-methyl-3,4-dihydro-2H-1,5-benzothiazepin-5-yl)ethanone](/img/structure/B7680422.png)
![2-[benzyl(propan-2-yl)amino]-N-(4,5-dimethyl-1-oxo-2H-furo[3,4-d]pyridazin-7-yl)acetamide](/img/structure/B7680433.png)

![N-[2-[[5-(cyclohexylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]furan-2-carboxamide](/img/structure/B7680442.png)
![N-[[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl]-N-cyclopropyl-4-oxo-3H-phthalazine-1-carboxamide](/img/structure/B7680468.png)
![N-[3-[methyl-[(2-piperidin-1-ylphenyl)methyl]amino]-3-oxopropyl]benzamide](/img/structure/B7680475.png)